Cas no 68137-08-6 (Phenol,3(or 4)-methyl-2-nitro- (9CI))

Phenol,3(or 4)-methyl-2-nitro- (9CI) structure
68137-08-6 structure
Product Name:Phenol,3(or 4)-methyl-2-nitro- (9CI)
CAS-nummer:68137-08-6
MF:C7H7NO3
MW:153.135381937027
CID:529120
PubChem ID:8391
Update Time:2025-04-19

Phenol,3(or 4)-methyl-2-nitro- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Phenol,3(or 4)-methyl-2-nitro- (9CI)
    • 4-methyl-2-nitro-phenol
    • 4-Hydroxy-3-nitrotoluene
    • SCHEMBL306096
    • 2-Nitro-4-cresol
    • PD006959
    • EINECS 204-315-6
    • 2-nitro p-cresol
    • Q27094955
    • W-108517
    • NCGC00248879-01
    • PS-4598
    • 4-methyl-2-nitro phenol
    • NSC-66511
    • CHEMBL1234658
    • BRN 1868022
    • Tox21_200933
    • 4-Methyl-2-nitrophenol
    • 12167-20-3
    • 2-Nitro-4-methylphenol
    • CAS-119-33-5
    • NS00014600
    • Z85939128
    • NSC 5387
    • DTXCID606961
    • N0186
    • 4-Methyl-2-nitrophenol, 99%
    • p-Cresol, 2-nitro-
    • P92KPK2NL3
    • EN300-18616
    • 4-06-00-02149 (Beilstein Handbook Reference)
    • MFCD00007120
    • DTXSID0026961
    • UNII-P92KPK2NL3
    • 2-NITRO-P-CRESOL
    • NSC5387
    • FT-0619011
    • 119-33-5
    • O-NITRO-P-METHYLPHENOL
    • AC-11583
    • o-Nitro-p-cresol
    • NSC-5387
    • AKOS001094378
    • NCGC00258487-01
    • AI3-15389
    • D91654
    • Phenol, methylnitro-
    • STR03111
    • NSC66511
    • DB04110
    • 68137-08-6
    • Methylnitrophenol
    • 3(OR 4)-METHYL-2-NITROPHENOL
    • InChI=1/C7H7NO3/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H
    • Phenol, 4-methyl-2-nitro-
    • WLN: WNR BQ E1
    • Inchi: 1S/C7H7NO3/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3
    • InChI-sleutel: SYDNSSSQVSOXTN-UHFFFAOYSA-N
    • LACHT: OC1C=CC(C)=CC=1[N+](=O)[O-]

Berekende eigenschappen

  • Exacte massa: 153.042593085g/mol
  • Monoisotopische massa: 153.042593085g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 0
  • Complexiteit: 154
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.4
  • Topologisch pooloppervlak: 66Ų
Aanbevolen leveranciers
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd